Product packaging for 1-(4-methoxybenzyl)-1H-imidazole-2-thiol(Cat. No.:CAS No. 95460-09-6)

1-(4-methoxybenzyl)-1H-imidazole-2-thiol

Katalognummer: B2515897
CAS-Nummer: 95460-09-6
Molekulargewicht: 220.29
InChI-Schlüssel: MKYOHTKSEDVAKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-methoxybenzyl)-1H-imidazole-2-thiol (CAS 101060-84-0) is a versatile chemical intermediate primarily utilized in medicinal chemistry and organic synthesis research. This compound features a benzyl-protected imidazole-thiol core structure, a motif of significant interest in drug discovery. Its main research value lies in its role as a precursor for the synthesis of more complex molecules, particularly those targeting enzymes or receptors where the imidazole and thiol functional groups can act as ligands. The compound serves as a key scaffold for investigating structure-activity relationships in the development of potential pharmaceutical agents. As a building block, it is integral to the synthesis of novel chemical entities, such as those explored in the development of kinase inhibitors. For instance, research has utilized this compound in the synthesis of analogues for biological screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2OS B2515897 1-(4-methoxybenzyl)-1H-imidazole-2-thiol CAS No. 95460-09-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-7-6-12-11(13)15/h2-7H,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYOHTKSEDVAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization Methodologies for 1 4 Methoxybenzyl 1h Imidazole 2 Thiol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms. For compounds like 1-(4-methoxybenzyl)-1H-imidazole-2-thiol, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques offer deeper insights into complex spin systems.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole (B134444) ring, the benzyl (B1604629) group, and the methoxy (B1213986) group are observed.

The protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. For related imidazole derivatives, these protons can exhibit chemical shifts, for instance, between δ 7.0 and 7.5 ppm. The protons of the 4-methoxybenzyl group give rise to characteristic signals. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet. The aromatic protons of the para-substituted benzene (B151609) ring appear as two distinct doublets, a consequence of their ortho and meta coupling. The methoxy (OCH₃) group protons characteristically resonate as a sharp singlet, typically found in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for Analogous Structures

Functional Group Chemical Shift (δ, ppm) Multiplicity
Imidazole-H 6.9 - 7.5 m
Benzyl-CH₂ ~5.0 s
Aromatic-H (benzyl) 6.8 - 7.3 m
Methoxy-H (OCH₃) ~3.8 s
Thiol-H (SH) Variable br s

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific analogue.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicative of its electronic environment.

In the ¹³C NMR spectrum of this compound, the carbon of the thione group (C=S) is a key diagnostic signal, often appearing significantly downfield. The carbons of the imidazole ring also have characteristic chemical shifts. The carbons of the 4-methoxybenzyl group, including the methylene carbon, the aromatic carbons, and the methoxy carbon, are all distinguishable. For instance, in a related compound, 1-(4-Methoxyphenyl)-1H-imidazole, the methoxy carbon appears at approximately 55.7 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=S (Thione) 160 - 180
Imidazole C4/C5 115 - 130
Benzyl CH₂ 45 - 55
Aromatic C (C-OCH₃) 155 - 160
Aromatic C (CH) 114 - 130
Aromatic C (C-CH₂) 128 - 135
Methoxy (OCH₃) ~55

Note: These are predicted ranges based on analogous structures and general principles of ¹³C NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of complex spectra.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

For this compound, HMBC would be instrumental in confirming the connection of the 4-methoxybenzyl group to the nitrogen atom of the imidazole ring by showing a correlation between the benzylic protons and the carbons of the imidazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Imidazole Ring System

The imidazole ring exhibits several characteristic absorption bands in the IR spectrum. The C=N stretching vibration typically appears in the region of 1500-1600 cm⁻¹. The C-H stretching vibrations of the imidazole ring are usually observed above 3000 cm⁻¹. In similar heterocyclic systems, C=C and C=N stretching vibrations can be observed in the 1431-1585 cm⁻¹ range. scispace.com

Thiol (SH) Stretching and Benzyl Group Vibrations

The presence of the thiol (or thione) group is a key feature of this compound. In its thiol tautomeric form, the S-H stretching vibration would be expected, though it is often weak and can be broad. However, the molecule predominantly exists in the thione tautomeric form, characterized by a strong C=S stretching vibration. The C=S stretch can be found over a wide range, but is typically in the 1050-1250 cm⁻¹ region.

The benzyl group also gives rise to several characteristic IR bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-H bending vibrations of the aromatic ring can provide information about the substitution pattern. For a para-substituted ring, a strong band is often observed in the 800-850 cm⁻¹ region. The C-O stretching of the methoxy group is typically seen as a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
Imidazole Ring C=N Stretch 1500 - 1600
Imidazole Ring Aromatic C-H Stretch > 3000
Thione C=S Stretch 1050 - 1250
Benzyl Group Aromatic C-H Stretch > 3000
Benzyl Group C-H Bending (para-substituted) 800 - 850
Methoxy Group C-O Stretch ~1250 (asymmetric), ~1030 (symmetric)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound, without causing significant fragmentation. In ESI-MS, the sample is dissolved in a polar solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, with a molecular formula of C₁₁H₁₂N₂OS, the expected molecular weight is approximately 220.29 g/mol . guidechem.com In a typical ESI-MS experiment under positive ion mode, the compound would be expected to be observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 221.07. The presence of this peak would confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₂N₂OS. The exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally observed mass.

Theoretical Mass Data for C₁₁H₁₂N₂OS
Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol guidechem.com
Monoisotopic Mass 220.06703 g/mol guidechem.com
[M+H]⁺ (Theoretical) 221.07485 m/z

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. researchgate.net This method provides the percentage of each element (carbon, hydrogen, nitrogen, and sulfur in this case) present in the molecule. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula, C₁₁H₁₂N₂OS. A close correlation between the experimental and theoretical values provides strong evidence for the empirical and, in conjunction with molecular weight data from mass spectrometry, the molecular formula of the compound.

Elemental Composition of C₁₁H₁₂N₂OS
Element Symbol Theoretical Percentage (%)
CarbonC59.97
HydrogenH5.49
NitrogenN12.71
OxygenO7.26
SulfurS14.56

Computational Chemistry and Molecular Modeling of 1 4 Methoxybenzyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and reactivity of a molecule. For 1-(4-methoxybenzyl)-1H-imidazole-2-thiol, these theoretical approaches would provide invaluable insights into its stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO, identifying the specific atoms or regions of the molecule that are most likely to participate in electron-donating and electron-accepting interactions, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Note: Data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, an ESP analysis would highlight the electronegative nitrogen and sulfur atoms as potential centers of negative potential, while the hydrogen atoms, particularly the one attached to the thiol group, would likely exhibit positive potential.

Molecules with rotatable bonds, such as the benzyl (B1604629) group in this compound, can exist in multiple spatial arrangements known as conformers. Conformer analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformers.

Energy minimization calculations, typically performed using DFT or other quantum mechanical methods, would determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of the lowest energy conformer. This information is crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical properties and biological activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein.

Molecular docking simulations would be employed to predict the binding mode of this compound within the active site of a specific biological target. The output of a docking study includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable complex.

While no specific docking studies have been reported for this compound, research on structurally similar molecules suggests potential interactions with various enzymes or receptors.

A detailed analysis of the docked pose of this compound would reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonding: The imidazole (B134444) ring and the thiol group contain hydrogen bond donors and acceptors that could form crucial interactions with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The methoxybenzyl group provides a significant hydrophobic region that can engage in van der Waals interactions with nonpolar residues.

π-π Stacking: The aromatic imidazole and benzene (B151609) rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Hypothetical Molecular Interactions for this compound from a Docking Study

Interaction TypePotential Interacting Groups on Compound
Hydrogen BondingImidazole nitrogen atoms, Thiol group
Hydrophobic InteractionsMethoxybenzyl group
π-π StackingImidazole ring, Benzene ring

Note: This table is illustrative and based on the chemical structure, as no specific docking studies are available.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its interaction with biological targets, such as enzymes or receptors. These simulations model the movement of every atom in the protein-ligand system, offering a detailed view of the complex's stability and the specific interactions that govern the binding event. nih.govrdd.edu.iq By tracking the trajectory of the ligand within the binding pocket, researchers can assess the stability of the complex, which is a key determinant of the compound's potential efficacy. researchgate.netnih.gov

The interaction between a ligand and its protein target is not a static lock-and-key event but a dynamic process involving mutual adaptation. MD simulations are instrumental in assessing the conformational flexibility of this compound and the corresponding adaptability of the protein's binding site.

The flexibility of the ligand is crucial for it to adopt an optimal conformation that maximizes favorable interactions within the binding pocket. The rotatable bonds in the methoxybenzyl group allow the ligand to explore various spatial arrangements. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand's atoms are calculated from the simulation trajectory to quantify its movement and stability relative to an initial docked pose. A stable RMSD value over the simulation time suggests that the ligand has found a favorable and stable binding mode.

Simultaneously, the protein's binding site can undergo conformational changes to accommodate the ligand, a phenomenon known as "induced fit." The Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues is analyzed to identify which parts of the binding pocket are flexible and interact dynamically with the ligand. researchgate.net This analysis helps in understanding how the protein adapts to the presence of this compound, revealing key residues that are critical for the binding process. The stability of the entire complex can be monitored using the radius of gyration (Rg), which indicates the compactness of the protein-ligand system over time. researchgate.net

Table 1: Key Parameters in MD Simulation for Protein-Ligand Stability Analysis

ParameterDescriptionSignificance for this compound
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions in the ligand or protein backbone from a reference structure over time.A low, stable RMSD value indicates the ligand maintains a consistent binding pose, suggesting a stable interaction with the target.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average positions.Highlights flexible regions of the protein's binding site that adapt to and interact with the ligand.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.A stable Rg value suggests the protein-ligand complex remains compact and folded, indicating overall stability.
Hydrogen Bonds Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Quantifies the number and persistence of key hydrogen bonding interactions, which are crucial for binding affinity.

While molecular docking provides an initial estimate of binding affinity, MD simulations coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate calculation of the binding free energy (ΔG_bind). researchgate.netphyschemres.org These methods calculate the energy difference between the bound and unbound states of the ligand and protein in a simulated solvent environment. chemisgroup.uswustl.edu

The binding free energy is a sum of various components, including van der Waals forces, electrostatic interactions, and solvation energies. A more negative ΔG_bind value indicates a stronger and more favorable interaction between this compound and its target protein. chemisgroup.us These calculations are crucial for ranking different derivatives of a compound and prioritizing those with the highest predicted affinity for synthesis and experimental testing. nih.gov The MM/GBSA method, for instance, has been effectively used to compute the binding free energy for various ligand-bound complexes, providing a more reliable prediction than static docking alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studiesresearchgate.netnih.govbiointerfaceresearch.combeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational in medicinal chemistry for systematically optimizing the biological activity of a lead compound like this compound. SAR qualitatively describes how structural modifications affect a compound's activity, while QSAR aims to create mathematical models that quantitatively link molecular properties (descriptors) to biological activity. biointerfaceresearch.comnih.gov

QSAR studies involve generating predictive models by establishing a statistical relationship between the physicochemical properties of a series of related compounds and their measured biological activities. biointerfaceresearch.comijpsr.com For derivatives of this compound, this process begins with calculating a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build an equation that correlates a subset of these descriptors with the observed activity (e.g., IC₅₀ values). biointerfaceresearch.comnih.gov A robust QSAR model can accurately predict the activity of newly designed, unsynthesized compounds, thereby guiding the design process and reducing the time and cost associated with drug discovery. nih.govarxiv.org The predictive power of these models is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. biointerfaceresearch.com

Table 2: Example of Molecular Descriptors Used in QSAR Model Development

Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole Moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity of the molecule.
Steric Molar Refractivity (MR), Molecular VolumeRelates to the size and shape of the molecule, influencing its fit in a binding site. researchgate.net
Hydrophobic LogP (Partition Coefficient)Quantifies the molecule's lipophilicity, affecting its membrane permeability and hydrophobic interactions.
Topological Balaban J index, Connectivity IndicesEncodes information about molecular branching and connectivity. researchgate.net
3D Descriptors Surface Area, Principal Moments of InertiaDescribes the three-dimensional spatial arrangement of the molecule.

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological activity. For this compound and its analogs, identifying the key pharmacophoric features is crucial for understanding its mechanism of action and designing more potent derivatives.

Based on its structure, the key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the imidazole ring and the oxygen atom of the methoxy (B1213986) group.

Hydrogen Bond Donor: The thiol group (in its thiol tautomeric form) or the N-H group of the imidazole ring (in its thione tautomeric form).

Aromatic/Hydrophobic Region: The methoxybenzyl ring, which can engage in hydrophobic or π-π stacking interactions within the protein's binding pocket.

Thiol/Thione Group: This group can act as a key hydrogen bond donor/acceptor or potentially as a metal-chelating group, depending on the nature of the target's active site.

Pharmacophore models can be generated based on a set of active compounds, providing a 3D template for designing new molecules that retain these critical interaction features. nih.gov

SAR studies provide valuable mechanistic insights by systematically altering substituents on the core scaffold and observing the resulting changes in biological activity. For this compound, modifications could be made to the methoxybenzyl ring.

Biological Activity Mechanisms and Molecular Target Interactions of 1 4 Methoxybenzyl 1h Imidazole 2 Thiol Derivatives in Vitro Investigations

Enzyme Inhibition and Activation Studies

The interaction of novel chemical compounds with enzymes is a cornerstone of drug discovery. The following sections explore the potential for 1-(4-methoxybenzyl)-1H-imidazole-2-thiol derivatives to modulate the activity of various enzymes, drawing parallels from structurally similar molecules.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While no direct studies on the α-glucosidase inhibitory activity of this compound were identified, research on related benzimidazole-2-thiol derivatives suggests potential. For instance, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent in vitro α-glucosidase inhibition, with some derivatives exhibiting significantly lower IC50 values than the standard drug acarbose. The inhibitory potential of these compounds was influenced by the nature and position of substituents on the arylidene ring. This suggests that the structural scaffold of imidazole-2-thiol, when appropriately substituted, can interact effectively with the active site of α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of Related Benzimidazole (B57391) Derivatives

Compound Structure IC50 (µM)
Acarbose (Standard) - 873.34 ± 1.21
Derivative 7i 5-((4-(dimethylamino)benzylidene)amino)-1H-benzo[d]imidazole-2-thiol 0.64 ± 0.05
Derivative 7d 5-((4-nitrobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol 5.34 ± 0.16
Derivative 7f 5-((4-chlorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol 6.46 ± 0.30

Data is illustrative and based on studies of benzimidazole derivatives, not this compound.

Tubulin polymerization is a critical process in cell division, making it an attractive target for anticancer drug development. Several imidazole (B134444) and benzimidazole derivatives have been investigated for their ability to interfere with microtubule dynamics. For example, certain 1H-benzimidazol-2-yl hydrazone derivatives have been shown to inhibit tubulin polymerization in vitro. These compounds were observed to slow down the polymerization process, indicating an interaction with tubulin monomers or polymers. Molecular docking studies of these derivatives suggested binding at the colchicine (B1669291) binding site of tubulin. While this data pertains to benzimidazole derivatives, it highlights the potential for the imidazole core, including that of this compound, to serve as a scaffold for developing tubulin polymerization inhibitors.

The imidazole scaffold is present in numerous compounds that exhibit inhibitory activity against a wide range of enzymes, including kinases and proteases.

Kinases: Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. While no specific kinase inhibition data for this compound is available, various imidazole derivatives have been developed as kinase inhibitors. The diverse chemical space that can be explored around the imidazole ring allows for the design of compounds that can selectively target the ATP-binding pocket of specific kinases.

Proteases: Proteases are involved in numerous physiological processes, and their inhibition is a valid therapeutic strategy for various diseases. There is currently no direct evidence of this compound or its close derivatives acting as protease inhibitors. However, the chemical functionalities present in the molecule, such as the thiol group, could potentially interact with the active sites of certain proteases, particularly cysteine proteases. Further investigation is required to explore this possibility.

Receptor Binding and Signaling Pathway Modulation

The ability of a compound to bind to specific receptors and modulate downstream signaling pathways is fundamental to its pharmacological effect.

There is a lack of publicly available data on the receptor binding affinities of this compound. The imidazole ring is a key component of histamine (B1213489) and is found in many H1 and H2 receptor antagonists. This suggests that imidazole derivatives can be tailored to interact with specific receptor subtypes. Computational docking studies could provide initial insights into the potential binding of this compound derivatives to various receptors, guiding future experimental validation.

Without evidence of specific receptor binding, it is not possible to delineate the potential effects of this compound on downstream signaling cascades. Should future studies identify a specific receptor target, subsequent in vitro assays, such as reporter gene assays or western blotting for key signaling proteins, would be necessary to elucidate the compound's impact on cellular signaling.

Cellular Pathway Interference and Mechanism of Action

In vitro investigations into the biological activity of this compound and related derivatives have revealed multifaceted interactions with cellular machinery. These compounds have demonstrated the ability to modulate key signaling pathways involved in cellular defense, proliferation, and apoptosis.

Interaction with Cellular Antioxidant Networks

The presence of a thiol (-SH) group in the this compound structure is a key determinant of its potential antioxidant activity. Thiol-containing compounds are known to participate in redox reactions, and in vitro studies on related imidazole-2-thiol derivatives suggest they can scavenge free radicals. This capacity to neutralize reactive oxygen species (ROS) indicates a potential role in mitigating oxidative stress, a pathological condition implicated in numerous diseases. The 4-hydroxybenzyl substituent, present in some analogs, may further enhance these antioxidant properties.

Modulation of Cell Proliferation and Apoptosis Pathways (in vitro cell line studies)

A growing body of evidence from in vitro studies on various cancer cell lines highlights the ability of imidazole derivatives to interfere with cell proliferation and trigger apoptosis, or programmed cell death. One notable study on a novel imidazole derivative, compound 4f, demonstrated its potent pro-apoptotic effects in HeLa cells. nih.gov Treatment with this compound led to a significant, time-dependent increase in the expression of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, ultimately leading to the activation of executioner caspases. Indeed, the study reported a 134.3% increase in caspase-3 expression in HeLa cells after 24 hours of treatment with compound 4f. nih.gov At a concentration of 3.24 µM, this derivative induced a 68.2% apoptosis rate, significantly higher than the 39.6% induced by the standard chemotherapeutic agent 5-FU. nih.gov

Similarly, other research on imidazole-based compounds has shown their capability to induce cell cycle arrest, another mechanism for controlling cell proliferation. rsc.org For instance, the compound NSC 771432 was found to cause cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org Such findings underscore the potential of this class of compounds to target fundamental processes in cancer cell survival and growth.

CompoundCell LineConcentration (µM)Effect on Apoptosis-Related ProteinsApoptosis Rate (%)Reference
Imidazole Derivative 4fHeLa3.24Increased Bax, Decreased Bcl-2, Increased Caspase-368.2 nih.gov
5-FU (Control)HeLa--39.6 nih.gov
NSC 771432A549-Induces G2/M phase cell cycle arrest- rsc.org

Role of the Thiol Group in Covalent Adduction and Protein Modification

The thiol group of this compound is a nucleophilic center, making it chemically reactive and capable of forming covalent bonds with electrophilic sites on proteins. This process, known as covalent adduction or protein modification, can significantly alter the structure and function of the target protein. Thiolates, the deprotonated form of thiols, are particularly reactive and can participate in such interactions within biological systems. nih.gov

While direct evidence for covalent modification by this compound is still emerging, the inherent reactivity of the thiol group suggests this as a plausible mechanism of action. acs.org Covalent modification of key proteins involved in cellular signaling or enzymatic activity can lead to irreversible inhibition and potent biological effects. The imidazole moiety itself can also play a role in protein binding, potentially through coordination with metal ions within metalloproteins. nih.gov

Structure-Mechanism Relationships and Biological Target Elucidation

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on related benzimidazole compounds have provided valuable insights into the features that govern their interactions with biological targets. nih.govresearchgate.net

For instance, substitutions on the N1-benzyl group and the C2 position of the imidazole ring have been shown to significantly influence the anti-inflammatory and other biological activities of benzimidazole derivatives. nih.govresearchgate.net In a study of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors, a compound with a 4-methoxybenzyl substitution (6q) demonstrated good activity with an IC50 value of 67.3 µM. nih.gov This suggests that the 4-methoxybenzyl group in the title compound may contribute favorably to its biological profile.

The elucidation of specific biological targets is a key area of ongoing research. For some imidazole derivatives, targets such as tubulin and various kinases have been identified. nih.gov The ability of certain imidazole compounds to inhibit tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. However, the precise molecular targets of this compound remain to be definitively identified. Future research will likely focus on proteomic approaches to identify proteins that are covalently modified by this compound, thereby revealing its direct cellular interactome and shedding more light on its mechanism of action.

Ligand Design and Optimization Strategies for 1 4 Methoxybenzyl 1h Imidazole 2 Thiol Scaffold

Scaffold Modification for Enhanced Target Selectivity and Affinity

Achieving high selectivity and affinity for a biological target is a primary goal in drug design. For the 1-(4-methoxybenzyl)-1H-imidazole-2-thiol scaffold, this can be pursued through systematic modifications of its core components: the imidazole (B134444) ring, the thiol moiety, and the substituted benzyl (B1604629) group.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, metabolic stability, or potency while retaining its fundamental biological activity. openaccessjournals.com This approach involves substituting a functional group with another that has similar steric and electronic characteristics.

For the imidazole ring, several five-membered heterocyclic rings are considered effective non-classical bioisosteres. drughunter.com These replacements can alter the hydrogen bonding capacity, pKa, and metabolic stability of the parent molecule. For instance, replacing the imidazole with a 1,2,3-triazole or a 1,2,4-oxadiazole (B8745197) can introduce different hydrogen bond acceptor/donor patterns and modify the molecule's interaction with its target protein. nih.gov In a comprehensive study on histamine (B1213489) H2 receptor agonists, the replacement of an imidazole ring with various other heterocycles generally led to reduced potency, but a 1H-1,2,4-triazol-3-yl ring was found to produce compounds with significant agonist activity, highlighting the context-dependent success of bioisosteric replacement. cambridgemedchemconsulting.com

The thiol (-SH) group is a versatile functional group but can be prone to oxidation, potentially leading to the formation of disulfide bridges and affecting compound stability and pharmacokinetics. Bioisosteric replacement can mitigate these issues. Common replacements for a thiol group include hydroxyl (-OH), amine (-NH2), or even a methyl group (-CH3) to probe the importance of the hydrogen-bonding capability of the thiol. The trifluoromethyl oxetane (B1205548) group has also been explored as a bioisostere for the tert-butyl group, demonstrating that more complex replacements can yield improvements in lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Original MoietyPotential BioisostereRationale for ReplacementPotential Impact
Imidazole1,2,4-TriazoleConsidered an excellent non-classical bioisostere for amides and heterocycles. nih.govAlters H-bond donor/acceptor sites; may improve metabolic stability.
Imidazole1,2,4-OxadiazoleMimics planarity and dipole moment of related functional groups. nih.govCan enhance metabolic stability and membrane permeability. nih.gov
ImidazoleTetrazoleOften used as a bioisostere for carboxylic acids due to similar acidity and planar geometry. openaccessjournals.comIntroduces a more acidic character; can alter binding interactions significantly.
Thiol (-SH)Hydroxyl (-OH)Maintains hydrogen bonding capability but with different acidity and redox potential.Reduces susceptibility to oxidation; alters acidity and H-bonding strength.
Thiol (-SH)Amine (-NH2)Acts as a hydrogen bond donor with basic properties.Introduces basicity; changes electrostatic interaction potential.

Linker Modification: The single methylene (B1212753) (-CH2-) linker dictates the spatial relationship between the imidazole and benzyl moieties. Shortening or lengthening this linker (e.g., to a direct bond or an ethyl linker) would significantly alter the conformational freedom of the molecule. In studies of benzimidazole (B57391) derivatives, the nature of the linker group, such as using different saturated nitrogen-containing heterocycles, has been shown to be crucial for activity. nih.gov This suggests that optimizing linker length and rigidity is a key strategy for improving target affinity.

Substituent Modification: The methoxy (B1213986) group on the benzyl ring is a key feature. Its position (ortho, meta, or para) and electronic nature (electron-donating or electron-withdrawing) can profoundly influence binding. Altering this substituent provides a means to fine-tune the electronic and steric properties of the molecule. For example, replacing the methoxy group with a halogen (e.g., -F, -Cl) or a trifluoromethyl group (-CF3) would decrease the electron density of the phenyl ring and increase lipophilicity. Conversely, replacing it with a hydroxyl (-OH) or amino (-NH2) group could introduce new hydrogen bonding interactions. Research on 4-substituted methoxybenzoyl-aryl-thiazole analogues has shown that modifications to the substituted phenyl ring are critical for maintaining potent anticancer activity. nih.gov

Modification TypeExample AnalogueDesign RationalePredicted Effect on Properties
Linker Length1-(4-methoxyphenethyl)-1H-imidazole-2-thiolIncrease conformational flexibility and distance between rings.May allow for binding to a deeper or differently shaped pocket.
Substituent Position1-(2-methoxybenzyl)-1H-imidazole-2-thiolAlter the orientation of the methoxy group relative to the linker.Changes the molecule's preferred conformation and dipole moment.
Substituent Electronics (Electron-withdrawing)1-(4-chlorobenzyl)-1H-imidazole-2-thiolProbe the effect of reduced electron density on the phenyl ring.Increases lipophilicity; alters pi-stacking or electrostatic interactions.
Substituent H-bonding1-(4-hydroxybenzyl)-1H-imidazole-2-thiolIntroduce a hydrogen bond donor/acceptor group.May form new, favorable interactions with the target protein.

Development of Analogues with Tuned Biological Profiles

Beyond enhancing affinity for a single target, modern drug design often aims to create analogues with precisely tuned biological profiles, such as the ability to interact with multiple targets or to be taken up by specific cells.

Many complex diseases involve multiple biological pathways. A multi-target drug, which is designed to interact with several targets simultaneously, can offer a more effective therapeutic approach. The this compound scaffold can be used as a starting point for designing such agents. This is typically achieved by incorporating pharmacophoric elements from known ligands of other targets onto the scaffold. For example, if the primary scaffold is an inhibitor of enzyme X, a functional group known to confer affinity for receptor Y could be appended, often to the benzyl ring, to create a dual-action molecule. A study on imidazole derivatives reported the design of compounds that acted as dual inhibitors of carbonic anhydrase and p38-MAPK, demonstrating the feasibility of this approach. mdpi.com

The ability of a drug to reach its intracellular target is governed by its capacity to cross the cell membrane. While passive diffusion is common for lipophilic molecules, designing compounds to hijack specific cellular uptake mechanisms can enhance cell or tissue selectivity and improve efficacy. This can be achieved by attaching moieties that are recognized by specific transporters on the cell surface. For instance, conjugating the scaffold to an amino acid could facilitate uptake via amino acid transporters, which are often overexpressed in cancer cells. Similarly, attaching a glucose molecule could target the compound to cells with high glucose consumption via glucose transporters (GLUTs).

Development of Prodrug Strategies for Improved Delivery (Theoretical/Design Focus)

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. irjmets.com This strategy is often employed to overcome issues such as poor solubility, low permeability, or rapid metabolism. irjmets.commdpi.com

The this compound scaffold has two primary functional groups amenable to prodrug design: the thiol and the imidazole ring.

Thiol-based Prodrugs: The thiol group can be masked to improve properties like membrane permeability. A common strategy is to form a thioester or a disulfide bond. A thioester prodrug would be cleaved by esterase enzymes in the plasma or target tissues to release the active thiol. A disulfide prodrug could be designed to be cleaved in the reductive intracellular environment.

Imidazole-based Prodrugs: The nitrogen atoms of the imidazole ring can also be targeted. For example, an acyl or phosphate (B84403) group could be attached to one of the imidazole nitrogens. The addition of a phosphate group, for instance, can dramatically increase water solubility, as demonstrated by a benzimidazole derivative whose solubility was increased 50,000-fold through this strategy. nih.gov This approach is useful for developing formulations for intravenous administration.

The design of a prodrug requires careful consideration of the desired properties and the biological environment where the active drug should be released. irjmets.com

Prodrug StrategyPromoietylLinkageActivation MechanismGoal
ThioesterAcetyl, PivaloylThioesterEsterase-mediated hydrolysisIncrease lipophilicity and membrane permeability.
DisulfideGlutathione, CysteineDisulfideReduction (e.g., by glutathione)Target reductive intracellular environments.
Phosphate EsterPhosphatePhosphoester (on a hydroxylated analogue)Alkaline phosphatase-mediated hydrolysisDramatically increase aqueous solubility. nih.gov
Amino Acid ConjugateValine, LeucineAmide or EsterPeptidase-mediated hydrolysisTarget amino acid transporters for specific cellular uptake. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Imidazole-2-thiol Core

Fragment-Based Drug Discovery (FBDD) is a powerful methodology in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target. researchgate.net These initial hits are then progressively optimized and linked together to generate more potent and selective lead compounds. The imidazole-2-thiol core, a key structural feature of this compound, presents an attractive starting point for FBDD campaigns due to its desirable physicochemical properties and synthetic tractability.

The core principle of FBDD is to build a high-affinity ligand from smaller, more efficient fragments. The imidazole-2-thiol scaffold can be readily modified at several positions, allowing for the exploration of chemical space around the core to enhance binding affinity and selectivity. The design of a fragment library centered around the imidazole-2-thiol core would involve the synthesis of a diverse set of analogs with variations at the N1 and C4/C5 positions of the imidazole ring.

A typical FBDD workflow utilizing the imidazole-2-thiol core would involve the following steps:

Fragment Library Design and Synthesis: A library of small molecules containing the imidazole-2-thiol core would be synthesized. These fragments would adhere to the "Rule of Three," generally having a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors.

Biophysical Screening: The fragment library would be screened against the target protein using sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) to identify fragments that bind to the target.

Hit Validation and Characterization: The binding of identified fragment hits would be validated and their binding mode and affinity determined.

Fragment Evolution: Once a fragment hit is validated, medicinal chemistry strategies are employed to grow the fragment into a more potent lead compound. This can be achieved through fragment growing, linking, or merging strategies. For the this compound scaffold, the 4-methoxybenzyl group could be considered a growth vector from the core imidazole-2-thiol fragment.

An illustrative example of a fragment library based on the imidazole-2-thiol core is presented in the interactive table below.

Fragment IDCore ScaffoldR1-SubstituentR2-SubstituentMolecular Weight (Da)cLogP
F-001Imidazole-2-thiolHH100.140.5
F-002Imidazole-2-thiolMethylH114.170.9
F-003Imidazole-2-thiolHPhenyl176.242.1
F-004Imidazole-2-thiolBenzylH190.262.5
F-005Imidazole-2-thiol4-MethoxybenzylH220.292.6

Virtual Screening and High-Throughput Screening Campaigns for Novel Hit Identification

Virtual screening (VS) and high-throughput screening (HTS) are complementary approaches used to identify novel hit compounds from large chemical libraries. researchgate.netresearchgate.net These methods can be effectively applied to discover new molecules that incorporate the this compound scaffold or related imidazole-2-thiol derivatives.

Virtual Screening (VS)

Virtual screening employs computational methods to screen large libraries of chemical compounds against a target of interest. nih.gov This in silico approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS can be used to dock a library of compounds into the binding site of the target. The compounds are then scored based on their predicted binding affinity and interactions with the protein. For a target of interest, a library of imidazole-2-thiol derivatives, including this compound, could be docked to identify potential binders.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be employed. This method uses the chemical structure of known active compounds to identify other molecules in a database with similar properties. If a set of known active imidazole-2-thiol derivatives exists, their pharmacophoric features can be used to search for novel compounds.

A typical virtual screening workflow for identifying novel imidazole-2-thiol-based hits is outlined below.

StepDescription
1. Library Preparation A large database of chemical compounds, including diverse imidazole-2-thiol derivatives, is prepared and filtered for drug-like properties.
2. Target Preparation For SBVS, the 3D structure of the target protein is prepared for docking.
3. Docking and Scoring The compound library is docked into the target's binding site, and each compound is assigned a score based on its predicted binding affinity.
4. Hit Selection A subset of top-scoring compounds is selected for further experimental validation.

High-Throughput Screening (HTS)

High-throughput screening involves the automated testing of large numbers of chemical compounds against a specific biological target. nih.gov This experimental approach allows for the rapid identification of "hit" compounds that modulate the activity of the target. An HTS campaign to identify novel hits based on the imidazole-2-thiol scaffold would involve screening a large and diverse chemical library in a specific biochemical or cell-based assay.

The imidazole-2-thiol core is a synthetically accessible scaffold, making it feasible to generate a focused library of derivatives for an HTS campaign. The this compound compound itself could be included in such a library, along with numerous analogs with modifications to the benzyl substituent and the imidazole ring.

The results of a hypothetical HTS campaign for imidazole-2-thiol derivatives are illustrated in the interactive table below.

Compound IDScaffoldConcentration (µM)Inhibition (%)Hit
C-001Imidazole-2-thiol105No
C-0021-Benzyl-1H-imidazole-2-thiol1065Yes
C-003This compound1072Yes
C-0041-(4-Chlorobenzyl)-1H-imidazole-2-thiol1058Yes
C-0051-Phenyl-1H-imidazole-2-thiol1012No

Following the initial HTS, hit compounds would undergo a series of validation and characterization steps, including dose-response studies, to confirm their activity and determine their potency. Promising hits would then serve as starting points for lead optimization programs.

Future Perspectives and Translational Research Avenues for Imidazole 2 Thiol Compounds

Exploration of Novel Therapeutic Areas for Imidazole-2-thiol Derivatives

Substituted imidazole-2-thiol derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs. nih.gov Historically, these compounds have been investigated for a range of properties, establishing a solid foundation for future exploration into new and undertreated disease areas.

Known biological activities of the imidazole-2-thiol class include:

Antimicrobial and Antifungal: Derivatives have shown potent activity against various bacterial and fungal strains. nih.gov

Antiviral: Certain compounds have been identified with anti-HIV properties. nih.gov

Anticancer: The imidazole (B134444) scaffold is a component of several anticancer agents, and its derivatives have been shown to inhibit tubulin polymerization, a key mechanism in cancer therapy. nih.gov

Antioxidant: The chemical structure lends itself to radical scavenging properties, which is relevant for conditions associated with oxidative stress. rsc.org

Cardiotonic and Antihypertensive: Some derivatives have shown effects on the cardiovascular system. nih.gov

Enzyme Inhibition: Imidazole-based compounds are known to interact with various enzymes, including Dopamine β-Hydroxylase. nih.gov

Future research should aim to build upon these findings to explore complex and multifactorial diseases. The inherent ability of the imidazole ring to interact with multiple biological targets could be leveraged for developing treatments for neurodegenerative diseases, metabolic disorders, and inflammatory conditions. researchgate.net For instance, the anti-inflammatory and antioxidant properties could be optimized for diseases like Alzheimer's or Parkinson's, where neuroinflammation and oxidative damage play a crucial role. Similarly, exploring their potential as inhibitors of specific kinases or other enzymes could open doors to new cancer therapies or treatments for metabolic syndrome. mdpi.com

Table 1: Established and Potential Therapeutic Areas for Imidazole-2-thiol Derivatives
Established Therapeutic AreaMechanism of Action (Examples)Potential Future Therapeutic AreaScientific Rationale for Exploration
Antimicrobial/AntifungalDisruption of microbial cell processes. nih.govDrug-Resistant InfectionsNovel scaffolds may overcome existing resistance mechanisms.
AnticancerTubulin polymerization inhibition; Kinase inhibition. nih.govmdpi.comMetastatic and Drug-Resistant CancersCompounds are effective against multidrug-resistant cells. nih.gov
Antiviral (Anti-HIV)Inhibition of viral replication enzymes. nih.govBroad-Spectrum Antiviral AgentsThe core structure can be modified to target various viral proteins.
AntioxidantRadical scavenging. rsc.orgNeurodegenerative Diseases (e.g., Alzheimer's)Combating oxidative stress and neuroinflammation.
AntihypertensiveModulation of cardiovascular targets. nih.govMetabolic Syndrome/DiabetesPotential to modulate related pathways like α-glucosidase. nih.gov

Development of Advanced In Vitro Models for Activity Assessment

Translating promising compounds from the bench to the clinic is often hampered by the poor predictive power of traditional preclinical models. globalbiodefense.com Standard two-dimensional (2D) cell cultures, grown as monolayers on flat plastic surfaces, fail to replicate the complex architecture and microenvironment of human tissues, leading to inaccurate predictions of a drug's efficacy and toxicity. nih.govfda.gov

The future of screening for compounds like 1-(4-methoxybenzyl)-1H-imidazole-2-thiol lies in the adoption of advanced in vitro models that more faithfully mimic human physiology. fda.gov These include:

Three-Dimensional (3D) Cell Cultures: These models, such as spheroids and organoids, allow cells to grow and interact in a 3D space, which better reflects the in vivo environment. nih.govnih.gov This approach is crucial for studying cell-to-cell interactions, drug penetration in solid tumors, and more complex biological responses. nih.govresearchgate.net

Organ-on-a-Chip (OOC): This cutting-edge technology uses microfluidic devices to create miniature, functional models of human organs. nih.govamerigoscientific.com These chips can simulate the mechanical and physiological conditions of organs like the liver, lung, or even a blood-brain barrier, offering a more accurate platform for toxicity and efficacy testing. amerigoscientific.comvt.edu OOCs hold the potential to reduce the reliance on animal testing and provide more relevant data for human clinical trials. globalbiodefense.comamerigoscientific.com

Microphysiological Systems (MPS): These systems can connect multiple organ chips to model systemic drug effects and metabolism, providing a holistic view of a compound's behavior in the body. nih.gov

The adoption of these advanced models will be critical for evaluating the therapeutic potential of imidazole-2-thiol derivatives, allowing for more reliable high-throughput screening and a deeper understanding of their mechanisms of action. nih.govspringernature.com

Table 2: Comparison of In Vitro Models for Compound Screening
Model TypeDescriptionAdvantagesLimitations
2D Cell CultureCells grown in a monolayer on a flat surface.Cost-effective, high-throughput, well-established. nih.govLacks physiological relevance, poor predictive power for in vivo responses. globalbiodefense.comnih.gov
3D Spheroids/OrganoidsSelf-assembled 3D aggregates of cells.Better mimics tissue architecture, cell-cell interactions, and physiological gradients. nih.govCan be less reproducible, potential for necrotic cores, higher cost. nih.gov
Organ-on-a-Chip (OOC)Microfluidic devices containing living cells that simulate organ-level functions. nih.govHigh physiological relevance, allows for real-time monitoring, potential to replace animal testing. globalbiodefense.comamerigoscientific.comComplex fabrication, lower throughput than 2D, requires specialized equipment. thno.org
Multi-Organ-on-a-Chip (MPS)Interconnected OOCs representing different organs. amerigoscientific.comModels systemic drug metabolism and organ-organ interactions. nih.govHighly complex, challenges in maintaining long-term viability and scalability.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The process of drug discovery is incredibly complex and data-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools capable of navigating this complexity, accelerating the design and optimization of new therapeutic agents. researchgate.netmdpi.com For the family of imidazole-2-thiol compounds, AI offers powerful methods to enhance the discovery pipeline.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds to predict their biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. frontiersin.orgnih.gov This allows researchers to screen vast virtual libraries of molecules and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By learning the underlying principles of chemical structure and biological function, these algorithms can propose novel imidazole-2-thiol derivatives optimized for specific therapeutic targets.

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle and complex patterns in SAR data that may not be apparent to human researchers. researchgate.net This deeper understanding helps guide the chemical modification of lead compounds to improve their potency and reduce off-target effects. nih.gov

Target Identification and Validation: AI can analyze biological data to identify and validate new protein targets for which imidazole-2-thiol derivatives could be effective binders. nih.gov

The integration of AI and ML into the research workflow for these compounds will enable a more rational, data-driven approach to drug design, increasing the efficiency and success rate of discovering new medicines. github.ioplos.org

Table 3: Applications of AI and Machine Learning in Imidazole-2-thiol Drug Discovery
AI/ML ApplicationDescriptionImpact on Drug Discovery
Virtual ScreeningUsing predictive models to assess large chemical libraries for potential activity against a target. researchgate.netDrastically reduces the number of compounds needing physical screening.
QSAR ModelingQuantitative Structure-Activity Relationship models predict the biological activity of a chemical from its molecular structure. nih.govGuides lead optimization by predicting how structural changes will affect potency.
ADMET PredictionPredicting the pharmacokinetic and toxicity profiles of compounds early in the discovery process. frontiersin.orgReduces late-stage failures by eliminating compounds with poor drug-like properties.
De Novo DesignGenerative models create novel molecular structures tailored to specific property profiles. mdpi.comExpands chemical space and generates innovative lead compounds.
Bioactivity PredictionClassifying compounds as active or inactive against a biological target based on their structural features. github.ionih.govPrioritizes synthesis efforts on the most promising candidates.

Collaborative Research Initiatives between Academia and Industry for Fundamental Understanding

Advancing the fundamental science behind imidazole-2-thiol compounds and translating discoveries into viable therapies requires a synergistic effort between academic institutions and the pharmaceutical industry. tandfonline.compharmaphorum.com These sectors possess complementary strengths: academia excels in basic research and innovation, while industry provides the resources, infrastructure, and expertise necessary for drug development and commercialization. nih.gov

Successful collaboration models include:

Sponsored Research: Industry funding for academic labs to explore novel biological targets or synthetic methodologies related to heterocyclic chemistry. rsc.orgacs.org

Open Innovation Platforms: Pre-competitive collaborations where multiple companies and academic groups share data and resources to tackle fundamental challenges, such as target validation or biomarker discovery. tandfonline.com

Public-Private Partnerships (PPPs): Consortia involving academic institutions, pharmaceutical companies, and government or non-profit organizations to address major public health needs, such as developing drugs for neglected diseases. tandfonline.comdrugdiscoveryonline.com

Translational Research Centers: University-based centers designed to bridge the gap between basic discovery and clinical application, often with strong industry ties. tandfonline.com

Notable examples of successful academia-industry partnerships include the development of the cancer drug Gleevec (Novartis and University of Pennsylvania) and the HPV vaccine Gardasil (Merck & Co. and University of Queensland). pharmaphorum.commrlcg.com These collaborations highlight how combining academic innovation with industrial development capacity can lead to groundbreaking medical advances. drugbank.com For a niche but promising area like imidazole-2-thiol research, such partnerships are essential to drive progress, from elucidating fundamental mechanisms of action to conducting large-scale clinical trials. acs.orgresearchgate.net

Table 4: Models of Academia-Industry Collaboration in Drug Discovery
Collaboration ModelDescriptionKey BenefitsExample
Direct Sponsored ResearchA company funds a specific project in an academic lab. acs.orgAccess to novel research and expertise for industry; funding and real-world application for academia.AbbVie's collaborations with academic labs on flow chemistry to synthesize unique building blocks. acs.org
Strategic Alliance/PartnershipA long-term collaboration focused on a broad therapeutic area.Shared risk and reward, sustained innovation pipeline.University of Oxford and AstraZeneca partnership for the COVID-19 vaccine. pharmaphorum.com
Open Innovation/ConsortiaMultiple industry and academic partners share data and tools in a pre-competitive space. tandfonline.comTackles large-scale problems, reduces redundancy, standardizes approaches.Pfizer's Centers for Therapeutic Innovation (CTI) program. tandfonline.com
Spin-out CompaniesAcademics form a new company based on their discoveries, often with venture capital and industry support. tandfonline.comDirectly translates academic IP into a commercial entity focused on development.Receptos, which licensed IP from the Scripps Institute and was later acquired by Celgene. tandfonline.com

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction temperature60–80°CMaximizes thiol formation
Base (TEA) equiv.1.2–1.5Minimizes disulfide byproducts
SolventDMF/EtOH (1:1)Balances solubility and reactivity

Q. Table 2. Bioactivity Data Comparison

StudyIC₅₀ (COX-1, μM)IC₅₀ (COX-2, μM)Assay Conditions
A12.55.8Human platelets
B28.49.3Recombinant enzyme

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